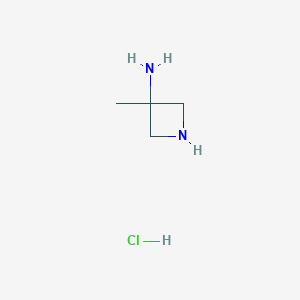

3-Methyl-3-aminoazetidine hydrochloride

Description

BenchChem offers high-quality 3-Methyl-3-aminoazetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-3-aminoazetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

132771-11-0 |

|---|---|

Molecular Formula |

C4H11ClN2 |

Molecular Weight |

122.60 g/mol |

IUPAC Name |

3-methylazetidin-3-amine;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c1-4(5)2-6-3-4;/h6H,2-3,5H2,1H3;1H |

InChI Key |

MGFGPVNDVPJEHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Ascendance of 3-Methyl-3-aminoazetidine: A Conformationally Locked Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique combination of high sp3-character, conformational rigidity, and inherent ring strain offers medicinal chemists a powerful tool to optimize pharmacokinetic properties, enhance metabolic stability, and improve target engagement.[2][3][5] This guide delves into a specific, high-value subclass: 3,3-disubstituted azetidines, with a primary focus on the 3-methyl-3-aminoazetidine motif. We will explore its synthesis, dissect its profound impact on molecular properties, and analyze its application in the design of next-generation therapeutics, providing field-proven insights for researchers, scientists, and drug development professionals.

Strategic Imperative: Why Azetidines? Why 3,3-Disubstitution?

In the quest for drug candidates with superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, medicinal chemists are increasingly moving away from flat, aromatic systems towards more three-dimensional, sp3-rich scaffolds.[2][3] Azetidines fit this paradigm perfectly. Their strained four-membered ring system provides a rigid framework, which can minimize the entropic penalty associated with a molecule binding to its biological target, potentially leading to higher affinity.[6] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, cementing its status as a valuable component in modern pharmaceuticals.[3][5]

The strategic introduction of substituents at the 3-position of the azetidine ring creates a quaternary center, a feature with significant implications for drug design:

-

Metabolic Blocking: A gem-disubstituted C3-position acts as a metabolic shield, preventing CYP450-mediated oxidation at that site, a common liability for less substituted scaffolds.[3][7]

-

Vectorial Control: The rigid, tetrahedral geometry provides precise, predictable vectors for substituents, allowing for the fine-tuning of interactions within a protein's binding pocket.

-

Physicochemical Modulation: The nature of the 3,3-substituents can be tailored to modulate key properties like solubility and lipophilicity. The 3-methyl-3-aminoazetidine motif, in particular, introduces a basic nitrogen atom, which can be crucial for improving aqueous solubility and forming salt bridges with target residues.

The primary challenge, however, has been synthetic accessibility. The creation of sterically hindered 3,3-disubstituted azetidines has historically been a non-trivial synthetic endeavor.[8][9]

Synthetic Blueprint: Accessing the 3-Methyl-3-aminoazetidine Core

The synthesis of 3-functionalized azetidines has evolved significantly, moving beyond classical, often low-yielding methods.[1][10] While traditional routes include intramolecular cyclization of 1,3-difunctionalized compounds and ring expansion of aziridines, modern approaches often rely on the functionalization of a pre-formed azetidine ring.[8][10]

A highly effective and modular strategy for synthesizing N-protected 3-methyl-3-aminoazetidine derivatives commences with a commercially available starting material, such as N-Boc-azetidin-3-one. This approach provides a reliable and scalable pathway to the desired core structure.

Experimental Protocol: Synthesis of tert-Butyl (3-methylazetidin-3-yl)carbamate

This protocol describes a conceptual two-step process starting from N-Boc-azetidin-3-one, proceeding through a Strecker-type reaction followed by reduction.

Step 1: Synthesis of tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate

-

To a solution of N-Boc-azetidin-3-one (1.0 eq) in methanol at 0 °C, add a solution of aqueous ammonia (2.0 eq, 28%) followed by sodium cyanide (1.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Dilute the residue with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the aminonitrile intermediate.

Step 2: Reduction of the Nitrile to the Methylamine

-

Caution: This step involves the use of a highly flammable and reactive metal hydride. Dissolve the aminonitrile intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) portion-wise, controlling the exothermic reaction.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

-

Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude product is the target N-Boc protected 3-methyl-3-aminoazetidine, which can be further purified if necessary.

// Invisible edges for alignment edge[style=invis]; start -> intermediate; intermediate -> product; } enddot Caption: Conceptual workflow for the synthesis of the protected 3-amino-3-methylazetidine core.

Core Attributes: The Medicinal Chemistry Profile

The incorporation of the 3-methyl-3-aminoazetidine scaffold imparts a unique set of physicochemical and structural properties that are highly advantageous for drug design.

| Property | Implication in Drug Design |

| Defined 3D Geometry | The rigid azetidine ring presents substituents in well-defined vectors, enabling precise structure-activity relationship (SAR) exploration and optimization of target interactions. |

| Reduced Conformational Flexibility | Lowers the entropic cost of binding to a biological target, which can lead to a significant increase in binding affinity and potency.[6] |

| Blocked Metabolic Site | The quaternary carbon at the C3 position is resistant to oxidative metabolism, enhancing the metabolic stability and half-life of the drug candidate.[3][7] |

| Improved Aqueous Solubility | The presence of the basic amino group provides a handle for salt formation and can significantly improve the solubility of the molecule, a critical factor for oral bioavailability.[2][3] |

| Novel Bioisostere | Serves as a valuable, non-classical bioisosteric replacement for more common motifs like piperazine, pyrrolidine, or cyclohexane, offering novel intellectual property and improved properties.[8][11][12] |

Application in Practice: Case Study of Triple Reuptake Inhibitors (TRIs)

A compelling application of the 3-aminoazetidine scaffold is in the development of Triple Reuptake Inhibitors (TRIs) for the treatment of depression.[12][13][14] TRIs aim to simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), a mechanism hypothesized to offer a broader spectrum of efficacy and a faster onset of action than traditional antidepressants.[13][15]

In a landmark study, researchers performed a bioisosteric modification, replacing a 3-α-oxyazetidine core with a 3-aminoazetidine scaffold.[12][13] This strategic switch aimed to remove a stereogenic center and explore new chemical space while retaining the desired pharmacological profile.

// Main structure main [label=<

3-Aminoazetidine Core

3-Aminoazetidine Core

R¹

R²

>];// R1 and R2 groups r1_node [label="R¹ Diversification:\n- Aryl, Heteroaryl groups\n- Modulates SERT/NET potency"]; r2_node [label="R² Diversification:\n- Aryloxy, Benzyloxy groups\n- Fine-tunes selectivity and ADME"];

// Invisible layout nodes {rank=same; r1_node main r2_node}

// Connections main:r1 -> r1_node [style=solid, color="#34A853", constraint=false, dir=forward, label="Primary SAR Driver"]; main:r2 -> r2_node [style=solid, color="#FBBC05", constraint=false, dir=forward, label="Selectivity & PK Tuning"]; } enddot Caption: Key diversification points on the 3-aminoazetidine scaffold for TRI development.

Structure-Activity Relationship (SAR) Insights

The subsequent SAR exploration of 3-aminoazetidine derivatives yielded potent molecules with the desired inhibitory profile (SERT > NET > DAT).[13][14][15]

| Compound ID (Reference) | R¹ Group | R² Group (Example) | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |

| 8af [13] | 3,4-Dichlorophenyl | Benzyl | 10.3 | 20.3 | 125 |

| 8ch [13] | 3,4-Dichlorophenyl | 4-Fluorobenzyl | 9.8 | 15.6 | 134 |

| 10ck [13] | Naphthyl | Propoxy | 3.5 | 11.2 | 164 |

| 10dl [13] | Naphthyl | (R)-sec-Butoxy | 2.5 | 7.9 | 101 |

Data synthesized from ACS Med. Chem. Lett. 2014, 5 (9), 999-1004.[14]

Causality Behind Experimental Choices:

-

R¹ Group (Amine Substituent): The choice of bulky, lipophilic groups like dichlorophenyl and naphthyl proved critical for achieving high potency at both SERT and NET. This suggests these groups are interacting with hydrophobic pockets in the transporters.

-

R² Group (Azetidine N-Substituent): Variation at this position was used to modulate the overall physicochemical properties and fine-tune the selectivity profile. The introduction of small alkyl ethers (propoxy, sec-butoxy) in series B compounds generally led to superior potency compared to the larger benzyl groups in series A.[13]

-

The Scaffold's Role: The 3-amino-3-methylazetidine core acts as a rigid anchor, correctly positioning the R¹ and R² pharmacophores for optimal interaction with the three distinct monoamine transporters. Its inherent properties likely contributed to favorable ADME profiles, leading to the selection of compound 10dl as a candidate for further preclinical studies.[13][14]

Protocol: In Vitro Neurotransmitter Transporter Uptake Assay

To ensure trustworthiness and provide a self-validating system, the following is a representative protocol for assessing the inhibitory activity of new chemical entities (NCEs) against monoamine transporters.

-

Cell Culture: Maintain human embryonic kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT transporters in appropriate culture medium supplemented with fetal bovine serum and a selection antibiotic (e.g., G418).

-

Assay Preparation: Plate the cells in 96-well microplates and allow them to grow to 80-90% confluency.

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 10 mM DMSO stock) in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Inhibition Step: On the day of the assay, wash the cells with assay buffer. Add the diluted test compounds to the wells and pre-incubate for 15-20 minutes at 37 °C.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) and a corresponding concentration of unlabeled substrate.

-

Uptake Termination: After a defined incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

-

Quantification: Lyse the cells with a scintillation cocktail and quantify the amount of radiolabeled neurotransmitter taken up by the cells using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

Conclusion and Future Horizons

The 3-methyl-3-aminoazetidine scaffold is more than just a building block; it is a strategic tool for overcoming long-standing challenges in medicinal chemistry. Its ability to confer metabolic stability, enhance aqueous solubility, and rigidly control the spatial orientation of pharmacophores makes it an exceptionally valuable motif. The successful application in the development of potent Triple Reuptake Inhibitors demonstrates its power as a non-classical bioisostere capable of unlocking new, promising chemical space.[12][13][14]

Looking forward, the unique properties of this scaffold are poised for application in other challenging therapeutic areas. Its use as a constrained dipeptide mimetic in macrocyclic peptides could enhance cell permeability and proteolytic stability.[7] As synthetic methodologies continue to improve, the integration of 3-methyl-3-aminoazetidine and its derivatives into drug discovery pipelines will undoubtedly accelerate, paving the way for the next generation of innovative and effective medicines.

References

- Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Available at: [Link]

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Available at: [Link]

-

Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. Available at: [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. Available at: [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). PMC. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available at: [Link]

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.

- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute.

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). ACS Publications. Available at: [Link]

- 3-aminoazetidine, its salts and intermediates of synthesis. (1989). Google Patents.

-

A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed. Available at: [Link]

-

Photochemical cyclization of α-amino esters to access 3-azetidinones. (n.d.). PMC. Available at: [Link]

- Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE.

-

azetidine. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). PubMed. Available at: [Link]

- Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition. (n.d.). Benchchem.

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. Available at: [Link]

-

Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53. (n.d.). PMC. Available at: [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Azetidines - Enamine [enamine.net]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. blumberginstitute.org [blumberginstitute.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

thermodynamic Stability of 3-Methyl-3-aminoazetidine Salts: A Technical Guide

The following technical guide details the thermodynamic stability profile, solid-state characterization, and handling protocols for 3-Methyl-3-aminoazetidine salts , specifically focusing on the dihydrochloride form (CAS 124668-47-9).

Executive Summary

3-Methyl-3-aminoazetidine (3-amino-3-methylazetidine) is a critical four-membered heterocyclic building block used in medicinal chemistry as a bioisostere for piperazine or pyrrolidine rings. Its gem-disubstituted structure at the C3 position introduces unique conformational constraints, often improving metabolic stability and selectivity in drug candidates.

However, the high ring strain energy of the azetidine core (~26 kcal/mol) necessitates careful salt selection to ensure thermodynamic stability during storage and processing. This guide analyzes the physicochemical properties of the preferred dihydrochloride salt (2HCl) , outlining its thermal behavior, degradation pathways, and rigorous handling protocols.

Physicochemical Characterization

Molecular Identity

The free base of 3-methyl-3-aminoazetidine is a volatile, hygroscopic liquid prone to polymerization. The dihydrochloride salt stabilizes the molecule by protonating both the secondary azetidine nitrogen and the primary exocyclic amine, significantly increasing the lattice energy.

| Property | Specification |

| IUPAC Name | 3-Methylazetidin-3-amine dihydrochloride |

| CAS Number | 124668-47-9 (2HCl salt) |

| Molecular Formula | C₄H₁₂Cl₂N₂ |

| Molecular Weight | 159.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 196–199 °C (dec.) [1] |

| Solubility | Highly soluble in water, methanol; insoluble in diethyl ether, hexanes.[1][2] |

Structural Integrity & Ring Strain

The azetidine ring is inherently strained due to bond angle compression (<90° compared to the ideal 109.5° sp³ angle).

-

Gem-Dimethyl Effect: The presence of the methyl group at the C3 position (gem-disubstitution) provides a kinetic barrier to ring-opening reactions compared to the unsubstituted 3-aminoazetidine. This is due to the Thorpe-Ingold effect, which favors ring closure and maintenance of the cyclic structure.

-

Protonation Stabilization: In the 2HCl salt form, the repulsion between the two cationic ammonium centers is mitigated by the crystal lattice packing with chloride counterions, preventing intermolecular nucleophilic attacks that lead to dimerization.

Thermodynamic Stability Assessment

Thermal Analysis (DSC/TGA)

Thermodynamic stability in the solid state is defined by the crystal lattice energy.

-

Melting Behavior: The sharp melting point at 196–199 °C indicates a highly ordered crystalline lattice with significant intermolecular hydrogen bonding (N-H···Cl).

-

Decomposition: Immediate decomposition upon melting is characteristic of azetidine salts. The thermal energy overcomes the lattice forces, leading to rapid ring opening or elimination of ammonia/methylamine.

-

Operational Implication: Processing temperatures (e.g., drying, extrusion) must be kept strictly below 60 °C to avoid solid-state degradation over time.

-

Hygroscopicity & Hydrolytic Stability

While the 2HCl salt is thermodynamically stable as a dry solid, it is hygroscopic .

-

Moisture Sorption: Absorption of atmospheric water lowers the glass transition temperature (Tg) of the surface amorphous regions, facilitating hydrolysis.

-

Hydrolysis Pathway: In aqueous solution at neutral or basic pH, the free base is generated. The strained ring is susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles, leading to ring-opening to form linear diamines (e.g., 2-methyl-1,3-diaminopropane derivatives).

Degradation Pathways

The primary degradation risks are Dimerization (intermolecular attack) and Ring Opening (hydrolysis).

Figure 1: Critical degradation pathways for 3-methyl-3-aminoazetidine. The salt form prevents the formation of the reactive free base.

Salt Selection Strategy

For drug development, the Dihydrochloride (2HCl) salt is preferred over others (e.g., Tosylate, Trifluoroacetate) for the following reasons:

-

Crystallinity: The small, hard chloride ions pack efficiently with the compact azetidine cation, resulting in a higher melting point compared to bulky counterions like tosylate.

-

Stoichiometry: The diamine nature requires two equivalents of acid. HCl provides a defined 1:2 stoichiometry that is easily characterized.

-

Atom Economy: HCl adds minimal mass compared to sulfonate salts, maximizing the weight percentage of the active pharmaceutical ingredient (API).

Experimental Protocols

Protocol: Synthesis & Salt Formation

This protocol describes the generation of the stable 2HCl salt from the N-Boc protected precursor (CAS 1158758-77-0).

Reagents:

-

4M HCl in Dioxane (anhydrous)

-

Diethyl Ether (Et₂O) or MTBE

-

Methanol (MeOH)

Workflow:

-

Dissolution: Dissolve 10 mmol of the N-Boc precursor in 20 mL of anhydrous Dioxane or DCM. Cool to 0 °C.

-

Deprotection: Add 40 mmol (4 equiv.) of 4M HCl in Dioxane dropwise under Nitrogen atmosphere.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of starting material) or LC-MS.

-

Precipitation: The product may precipitate spontaneously. If not, add 100 mL of anhydrous Diethyl Ether to force precipitation.

-

Filtration: Filter the white solid under a blanket of Nitrogen (to prevent moisture uptake).

-

Purification (Optional): If the melting point is <190 °C, recrystallize from minimal hot Methanol, then precipitate with Et₂O.

-

Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Protocol: Stability Stress Testing

To validate the thermodynamic stability for a specific batch:

| Test Condition | Duration | Acceptance Criteria |

| Solid State (60 °C) | 2 Weeks | < 1.0% Degradation (HPLC) |

| Humidity (40 °C / 75% RH) | 1 Week | No deliquescence; < 2.0% Water uptake |

| Solution (pH 1, 7, 10) | 24 Hours | pH 1: Stable; pH 7/10: Monitor for dimerization |

Handling and Storage Guidelines

Due to the hygroscopic nature and potential for ring strain release:

-

Storage: Store at 2–8 °C (Refrigerated) in tightly sealed containers. Use secondary containment with desiccants (Silica gel or P₂O₅).

-

Atmosphere: Headspace should be purged with Argon or Nitrogen.

-

Handling: Weigh quickly in a controlled humidity environment (glovebox or low-humidity weighing station). Avoid prolonged exposure to air.

-

Safety: Azetidines can be skin irritants and potential sensitizers. Use standard PPE (gloves, goggles, lab coat).

Workflow: Quality Control Decision Tree

Figure 2: Quality control workflow to ensure thermodynamic stability of the salt batch.

References

-

European Patent Office. (1991). 1-Benzhydrylazetidines, their preparation and their use as intermediates. Patent EP0406112B1. (Describes synthesis and melting point of 3-amino-3-methylazetidine dihydrochloride at 196-199°C).

-

ChemicalBook. (2024). 3-Amino-3-methylazetidine dihydrochloride Product Entry. CAS 124668-47-9.[6]

-

TCI Chemicals. (2024). tert-Butyl 3-Amino-3-methylazetidine-1-carboxylate. Product A3529. (Precursor data).

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[7] (Review of azetidine ring strain and stability).

Sources

- 1. WO2022099011A1 - Bicyclic 1,4-diazepanones and therapeutic uses thereof - Google Patents [patents.google.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. tert-Butyl 3-Amino-3-methylazetidine-1-carboxylate | 1158758-77-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-Amino-1-Boc-3-methyl-azetidine 97% | CAS: 1158758-77-0 | AChemBlock [achemblock.com]

- 5. Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | 773826-73-6 | Benchchem [benchchem.com]

- 6. 124668-47-9 | CAS DataBase [m.chemicalbook.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

3-Methyl-3-aminoazetidine hydrochloride as a pharmaceutical intermediate

An In-depth Technical Guide to 3-Methyl-3-aminoazetidine Hydrochloride: A Core Intermediate in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methyl-3-aminoazetidine hydrochloride, a pivotal pharmaceutical intermediate. We will delve into its synthesis, underlying chemical principles, and its significant role in the architecture of contemporary therapeutics, with a particular focus on its incorporation into Janus kinase (JAK) inhibitors.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly valued structural unit in drug discovery.[1] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance key pharmaceutical properties.[2] The incorporation of an azetidine scaffold into a drug candidate can lead to improved metabolic stability, increased aqueous solubility, and greater rigidity compared to more flexible acyclic amines or larger heterocyclic systems.[3][4] These attributes make azetidine derivatives, such as 3-Methyl-3-aminoazetidine, attractive building blocks for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents.[5] Several FDA-approved drugs, including baricitinib and tofacitinib, feature an azetidine moiety, underscoring its importance in modern pharmaceutical design.[3]

Synthesis of 3-Methyl-3-aminoazetidine Hydrochloride: A Strategic Approach

The synthesis of 3-Methyl-3-aminoazetidine hydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions. The high ring strain of the azetidine core makes it susceptible to ring-opening reactions, necessitating strategic synthetic design.[6] A representative and logical synthetic pathway is outlined below, starting from the commercially available 1-Boc-3-azetidinone.

Synthetic Workflow Overview

The overall synthetic strategy involves the introduction of the methylamino group at the 3-position of the azetidine ring, followed by deprotection to yield the final hydrochloride salt.

Caption: Synthetic workflow for 3-Methyl-3-aminoazetidine hydrochloride.

Detailed Experimental Protocol

Step 1: Reductive Amination

The cornerstone of this synthesis is the reductive amination of 1-Boc-3-azetidinone. This reaction first involves the formation of an imine intermediate by reacting the ketone with methylamine, which is then reduced in situ to the corresponding amine.

-

Protocol:

-

To a solution of 1-Boc-3-azetidinone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add methylamine (a solution in a solvent like THF or ethanol, 1.1-1.5 equivalents).

-

The reaction can be catalyzed by a Lewis acid like titanium(IV) isopropoxide to facilitate imine formation.

-

After stirring for a period to allow for imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[7]

-

The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the product, N-Boc-3-methylaminoazetidine, is isolated and purified using standard workup and chromatographic procedures.

-

-

Causality and Expertise: The use of a bulky N-Boc protecting group is crucial. It not only prevents unwanted reactions at the azetidine nitrogen but also provides steric hindrance that can influence the stereochemical outcome of reactions. Sodium triacetoxyborohydride is often preferred as the reducing agent as it is milder and more selective for imines over ketones, reducing the formation of the corresponding alcohol byproduct.

Step 2: Boc Deprotection and Salt Formation

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt.

-

Protocol:

-

The purified N-Boc-3-methylaminoazetidine from the previous step is dissolved in a suitable organic solvent, such as dioxane, diethyl ether, or methanol.

-

A solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) is added, typically in excess, at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred, and the product, 3-Methyl-3-aminoazetidine hydrochloride, often precipitates out of the solution as a solid.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum.

-

-

Self-Validation and Trustworthiness: The precipitation of the hydrochloride salt serves as both a purification step and a confirmation of successful deprotection. The formation of a salt significantly alters the solubility of the compound, and the purity of the final product can be readily assessed by measuring its melting point and by spectroscopic methods.

Application in Drug Development: The Case of JAK Inhibitors

3-Methyl-3-aminoazetidine hydrochloride is a key building block in the synthesis of a new generation of immunomodulatory drugs, particularly Janus kinase (JAK) inhibitors.[1]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade in the immune system.[1] It transduces signals from cytokines and growth factors, leading to the activation of STAT (Signal Transducer and Activator of Transcription) proteins. These activated STAT proteins then translocate to the nucleus to regulate the expression of genes involved in inflammation, immunity, and cell growth.[1] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, such as rheumatoid arthritis and psoriasis.[8]

Sources

- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 3-[(Methylamino)methyl]azetidine hydrochloride, 3-BOC protected | 1170019-97-2 [sigmaaldrich.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 7. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Peptide Coupling of 3-Methyl-3-aminoazetidine HCl

[1]

Executive Summary & Scientific Rationale

The coupling of 3-Methyl-3-aminoazetidine (hydrochloride salt) presents a distinct challenge in medicinal chemistry. Unlike standard primary amines, this building block features a quaternary carbon at the

Furthermore, the azetidine ring introduces angle strain (~90° bond angles vs. 109.5° ideal), which can alter the hybridization and nucleophilicity of the nitrogen lone pair compared to acyclic amines or pyrrolidines.

This guide provides three validated protocols to overcome these barriers, prioritizing conversion efficiency and epimerization control of the carboxylic acid partner.

The "Gem-Dimethyl" Challenge

The presence of the methyl group at the 3-position (geminal to the amine) creates a steric wall. Standard carbodiimide couplings (EDC/NHS) often fail or proceed too slowly, leading to:

-

Hydrolysis of the active ester before amine attack.

-

Racemization/Epimerization of the chiral acid partner due to prolonged activation times.

-

Guanidinylation (if using uronium reagents like HATU) where the unreactive amine attacks the coupling reagent instead of the acid.

Decision Matrix: Reagent Selection

Use the following logic to select the appropriate protocol for your specific acid partner.

Figure 1: Decision tree for selecting coupling conditions based on substrate chirality and scale.

Detailed Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery scale, unreactive acids, achiral partners.

Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), accelerating the attack of the sterically hindered azetidine amine.

Reagents:

-

Acid: 1.0 equiv

-

Amine: 3-Methyl-3-aminoazetidine HCl (1.2 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

-

Solvent: DMF (Anhydrous) – Crucial for solubility of the zwitterionic intermediate.

Step-by-Step:

-

Pre-activation (Critical): Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.0 equiv only) and stir for 2–5 minutes.

-

Why? This ensures the acid is fully converted to the active ester before the hindered amine is introduced, preventing the amine from reacting with HATU directly (guanidinylation).

-

-

Salt Break: In a separate vial, suspend 3-Methyl-3-aminoazetidine HCl (1.2 equiv) in minimal DMF. Add the remaining DIPEA (2.5 equiv). Vortex until clear (neutralization of HCl).

-

Coupling: Add the amine/base solution to the pre-activated acid mixture.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Note: If conversion is <50% after 4 hours, heat to 40°C.

-

-

Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.

Protocol B: The "Low Epimerization" Route (T3P)

Best for: Chiral acids, scale-up, and easy purification.[2]

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. It is less reactive than HATU but significantly more selective, preserving chiral centers on the acid partner.

Reagents:

-

Acid: 1.0 equiv

-

Amine: 3-Methyl-3-aminoazetidine HCl (1.1 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: N-Methylmorpholine (NMM) or Pyridine (4.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Green chemistry preferred).

Step-by-Step:

-

Combine: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), 3-Methyl-3-aminoazetidine HCl (1.1 equiv), and solvent (EtOAc, 0.2 M).

-

Base Addition: Add NMM (4.0 equiv) in one portion. Cool to 0°C if the acid is extremely fragile.

-

Reagent Addition: Dropwise add T3P solution (1.5 equiv).

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Why so long? T3P kinetics are slower, but the background epimerization rate is negligible.

-

-

Workup (Simplified): T3P byproducts are water-soluble. simply wash the organic layer with water, 0.5M HCl (careful with azetidine stability, see Section 5), and brine.

Mechanistic Visualization

Understanding the steric clash is vital for troubleshooting.

Figure 2: Mechanistic pathway highlighting the steric barrier at the transition state.

Troubleshooting & Critical Parameters

Solubility of the HCl Salt

The 3-Methyl-3-aminoazetidine HCl salt is highly polar.

-

Issue: In DCM, the salt may not dissolve even after adding base, leading to a heterogeneous reaction and low yield.

-

Solution: Use DMF or NMP for the coupling.[3] If DCM is required for the acid, use a 1:1 DCM:DMF mixture.

Azetidine Ring Stability

While 3-substituted azetidines are relatively stable, they are strained rings.

-

Avoid: Strong Lewis acids or heating >60°C in acidic media, which can trigger ring-opening polymerization.

-

Workup: When washing with acid to remove excess amine, use 0.5M citric acid or 0.1M HCl and keep it brief/cold. Do not use concentrated HCl.

Monitoring

-

UV Visibility: The azetidine moiety has no chromophore. You must rely on the UV signal of the acid partner.

-

Stain: Ninhydrin is often faint for sterically hindered primary amines. Use KMnO₄ or Iodine stain for TLC monitoring.

Comparison of Coupling Reagents

| Feature | HATU (Protocol A) | T3P (Protocol B) | EDC/HOBt |

| Reactivity | Very High | Moderate | Low (Not Recommended) |

| Epimerization | Low (if pre-activated) | Very Low | Moderate |

| Steric Tolerance | Excellent | Good | Poor |

| Workup | Requires wash/column | Aqueous extraction | Aqueous extraction |

| Cost | High | Moderate | Low |

References

-

HATU Mechanism & Hindered Amines

-

T3P for Epimerization-Prone Couplings

-

Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.

-

-

Azetidine Conformational Features

-

Žukauskaitė, A., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312–2321.

-

-

General Peptide Coupling Reviews

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 3. bachem.com [bachem.com]

- 4. d-nb.info [d-nb.info]

- 5. peptide.com [peptide.com]

- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 8. peptide.com [peptide.com]

Application Notes & Protocols: Using 3-Methyl-3-aminoazetidine as a Scaffold in Drug Design

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of novel therapeutics, medicinal chemists are increasingly moving away from flat, two-dimensional molecules and embracing scaffolds that provide three-dimensional complexity. The 3-methyl-3-aminoazetidine moiety has emerged as a powerful building block in this endeavor. Its rigid, sp³-rich structure offers a defined exit vector for substituents, while simultaneously improving key physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth look at the strategic advantages of this scaffold, detailed protocols for its incorporation into new chemical entities, and a case study illustrating its application in modern drug discovery programs.

Part 1: The Strategic Value of the 3-Methyl-3-aminoazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" structural motif in drug discovery.[1][2] Its incorporation into drug candidates can lead to significant improvements in pharmacokinetic and pharmacodynamic properties.[3] The 3-methyl-3-aminoazetidine derivative offers specific, compelling advantages:

-

Enforced Three-Dimensionality: The quaternary carbon at the 3-position locks the substituents into a fixed, non-planar orientation. This pre-organized conformation can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[4] This inherent three-dimensionality allows for a more comprehensive exploration of the target's binding pocket compared to traditional flat aromatic rings.[5]

-

Improved Physicochemical Properties: sp³-rich scaffolds like 3-methyl-3-aminoazetidine tend to exhibit lower lipophilicity and higher aqueous solubility compared to their aromatic counterparts.[5] These are critical attributes for developing orally bioavailable drugs with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation than other common heterocycles.[1] The presence of the gem-dimethyl group can further shield the scaffold from enzymatic attack, enhancing the metabolic stability of the parent molecule.[6]

-

Versatile Synthetic Handle: The primary amine at the 3-position serves as a versatile point for diversification. A vast array of chemical transformations, such as amide bond formation, reductive amination, and sulfonylation, can be readily employed to generate large libraries of compounds for structure-activity relationship (SAR) studies.[7]

Comparative Physicochemical Properties of Common Scaffolds

| Scaffold Fragment | Calculated LogP | Topological Polar Surface Area (TPSA) (Ų) | Fraction of sp³ Carbons (Fsp³) |

| Aniline | 1.09 | 26.02 | 0.00 |

| Cyclohexylamine | 1.48 | 26.02 | 1.00 |

| 3-Aminoazetidine | -0.65 | 38.13 | 1.00 |

| 3-Methyl-3-aminoazetidine | -0.21 | 38.13 | 1.00 |

| Note: Values are calculated estimates for parent fragments and serve for comparative purposes. |

Part 2: Synthesis and Functionalization Protocols

The successful integration of the 3-methyl-3-aminoazetidine scaffold requires robust and reproducible synthetic methods. The following protocols provide a general framework for the synthesis of a key intermediate and its subsequent functionalization.

Protocol 2.1: Synthesis of tert-butyl (3-methyl-3-aminoazetidin-1-yl)carboxylate

This protocol describes a common route to a versatile, orthogonally protected building block starting from the commercially available N-Boc-3-azetidinone.

Experimental Workflow Diagram

Caption: Synthesis workflow for a key 3-methyl-3-aminoazetidine building block.

Step-by-Step Methodology:

-

Grignard Addition: To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Reaction Quench: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Ritter Reaction & Hydrolysis: Dissolve the crude alcohol in acetonitrile and cool to 0 °C. Add concentrated sulfuric acid (2.0 eq) dropwise. Stir at room temperature for 12-16 hours. Heat the reaction mixture to 60 °C and add 6 M aqueous HCl. Maintain heating for 4-6 hours to effect hydrolysis of the intermediate N-acetyl group.

-

Workup and Boc Protection: Cool the reaction mixture and basify with aqueous NaOH to pH > 12. Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over sodium sulfate, and concentrate. Redissolve the crude amine in dichloromethane, add triethylamine (2.5 eq), followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 2 hours.

-

Purification: Wash the reaction mixture with water, dry the organic layer, and concentrate. Purify the residue by flash column chromatography (silica gel) to afford the title compound.

Protocol 2.2: Diversification via Amide Coupling

This protocol outlines the coupling of the primary amine with a carboxylic acid, a cornerstone reaction in library synthesis.[7]

Amide Coupling Workflow

Caption: General workflow for amide bond formation.

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry flask, dissolve the carboxylic acid of interest (1.1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the mixture and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling: Add a solution of tert-butyl (3-methyl-3-aminoazetidin-1-yl)carboxylate (1.0 eq) in DMF to the activated acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for completion using LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography or preparative HPLC to yield the desired amide.

-

Deprotection (as needed): The N-Boc group on the azetidine ring can be removed with trifluoroacetic acid (TFA) in dichloromethane to provide a secondary amine, which can be used for further functionalization.

Part 3: Application Case Study - Kinase Inhibitor Design

The unique 3D geometry of the 3-methyl-3-aminoazetidine scaffold makes it particularly well-suited for the design of selective kinase inhibitors.[8] Kinase ATP binding sites are often comprised of a hinge region, a hydrophobic pocket, and a solvent-exposed region. The scaffold can orient substituents to interact optimally with these distinct sub-pockets.

Hypothetical Kinase Inhibition Pathway

Caption: Inhibition of a generic signal transduction pathway by an azetidine-based kinase inhibitor.

In a hypothetical inhibitor, the azetidine nitrogen could act as a hydrogen bond acceptor with the kinase hinge region. The amide-linked group (R-COOH from Protocol 2.2) can be designed to extend into a hydrophobic back pocket, while the methyl group on the C3-position precisely orients this group, enhancing potency and selectivity against other kinases. This strategic placement of functionality in 3D space is a key advantage conferred by the scaffold.

References

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]

-

Title: Modular Access to N-SF5 azetidines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids Source: ResearchGate URL: [Link]

-

Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Reaction Mechanisms & Protocols for 3-Aminoazetidine Derivatives

This guide details the reaction mechanisms, synthesis protocols, and medicinal chemistry applications of 3-aminoazetidine derivatives.[1] It is designed for researchers requiring actionable, high-level technical insights.[1]

Executive Summary & Strategic Value

The 3-aminoazetidine scaffold has emerged as a "privileged structure" in modern drug discovery, serving as a metabolically stable, sp³-rich bioisostere for piperazine, pyrrolidine, and cyclohexylamine moieties.[1] Its geometric constraints make it an exceptional turn-inducing element in cyclic peptides and a versatile spacer in PROTAC linkers.

Key chemical advantages include:

-

Vector Control: The rigid 4-membered ring directs substituents at precise vectors (approx. 109° bond angles), distinct from flexible 5- or 6-membered rings.

-

Basicity Modulation: The strained ring lowers the pKa of the exocyclic amine (N3) compared to acyclic analogs, influencing permeability and hERG liability.

-

Bioisosterism: It effectively mimics the hydrogen-bonding capability of 3-oxyazetidines (found in drugs like Cobimetinib and Delafloxacin ) while offering orthogonal functionalization handles.

Core Synthesis Protocols

Method A: Reductive Amination (The "Classic" Route)

Best for: Rapid generation of secondary amine libraries from commercially available 3-azetidinones.

Mechanism: The reaction proceeds via the formation of an iminium ion intermediate. The high ring strain of the azetidine core (approx. 25 kcal/mol) does not significantly impede iminium formation, but the choice of reducing agent is critical to prevent ring opening or over-reduction.

Protocol:

-

Reagents: N-Boc-3-azetidinone (1.0 equiv), Primary Amine (R-NH₂, 1.1 equiv), NaBH(OAc)₃ (1.5 equiv), AcOH (cat.), DCM (anhydrous).

-

Procedure:

-

Dissolve N-Boc-3-azetidinone in DCM (0.1 M).

-

Add the primary amine and catalytic acetic acid. Stir for 30 min to equilibrate the imine/iminium species.

-

Add NaBH(OAc)₃ in one portion. Note: NaBH₃CN is an alternative but requires toxic waste handling; NaBH₄ is too aggressive and may reduce the ketone to the alcohol.

-

Stir at RT for 4–16 h. Monitor by LCMS for the disappearance of the ketone.

-

Quench: Add sat. NaHCO₃. Extract with DCM.

-

-

Yield: Typically 70–95%.

-

Critical Control Point: If R-NH₂ is sterically hindered (e.g., tert-butylamine), use Ti(OiPr)₄ as a Lewis acid additive to force imine formation before reduction.

Method B: Strain-Release Functionalization (The "Modern" Route)

Best for: Accessing 3,3-disubstituted azetidines and quaternary centers impossible via Method A.

Mechanism: This method utilizes 1-azabicyclobutanes (ABBs) . The high strain energy of the central bond is released upon nucleophilic attack, generating a transient carbanion or radical intermediate that is subsequently trapped.

Protocol (Sulfonyl-ABB Opening):

-

Reagents: 1-(phenylsulfonyl)-1-azabicyclobutane, Nucleophile (e.g., Thiophenol, Amine), Catalyst (if radical pathway).

-

Procedure:

-

Dissolve sulfonyl-ABB in THF.

-

Add the nucleophile (Nu-H) slowly.

-

The nucleophile attacks the bridgehead carbon, cleaving the central bond and relieving strain to form the 3-substituted azetidine.

-

-

Insight: This pathway is highly stereoselective and avoids the use of unstable cyclobutanone precursors.

Reaction Mechanisms & Reactivity Profile[1]

Orthogonal Functionalization (N1 vs. N3)

The 3-aminoazetidine scaffold offers two distinct nitrogen handles.

-

N1 (Ring Nitrogen): Less nucleophilic due to ring strain (pyramidalization). Often protected with Boc, Cbz, or Benzhydryl during synthesis.[1][2]

-

N3 (Exocyclic Amine): Behaves as a typical primary/secondary amine but with reduced pKa (approx. 8.5–9.0).

Selectivity Workflow:

-

N3 Functionalization: Perform reductive amination or amide coupling on N3 while N1 is Boc-protected.

-

N1 Deprotection: TFA/DCM (for Boc) or H₂/Pd-C (for Cbz). Caution: The free base of 3-aminoazetidine is highly water-soluble and difficult to extract. Isolate as a salt (HCl or TFA) or use resin-bound scavengers.

-

N1 Functionalization: Urea formation, sulfonylation, or SₙAr reactions.[1]

Ring Expansion (The Azetidinium Danger Zone)

A critical instability pathway involves the ring expansion to pyrrolidines or azepanes. This occurs via an azetidinium ion intermediate, often triggered by leaving groups on alkyl side chains.[1]

Mechanism:

-

Trigger: An electrophile attacks the nitrogen, or a leaving group is present on a side chain (e.g., 2-(3-hydroxypropyl)azetidine activated with MsCl).

-

Intermediate: Intramolecular attack forms a bicyclic 1-azonia-bicyclo[n.2.0]alkane.

-

Fate: A nucleophile attacks the bridgehead carbon, opening the 4-membered ring to form a larger, less strained 5- or 7-membered ring (thermodynamic product).

Prevention: Avoid strong electrophiles on side chains at the C2 position unless ring expansion is the desired outcome.

Visualizations

Diagram 1: Strain-Release Synthesis Mechanism

This diagram illustrates the conversion of 1-azabicyclobutane (ABB) to 3-functionalized azetidine, a key route for creating complex derivatives.

Caption: Mechanism of 1-azabicyclobutane ring opening to access 3-substituted azetidines.

Diagram 2: Library Synthesis Workflow (Series A/B)

Based on the "Series A/B" triple reuptake inhibitor exploration (Ref 1), this workflow demonstrates the parallel synthesis strategy.

Caption: Parallel synthesis workflow for generating 3-aminoazetidine libraries (Series A/B).

Experimental Data Summary

Table 1: Comparison of Synthetic Methods

| Method | Substrate | Key Reagents | Scope | Limitations |

| Reductive Amination | 3-Azetidinone | NaBH(OAc)₃, R-NH₂ | Secondary amines | Steric hindrance; Over-reduction |

| Strain Release | 1-Azabicyclobutane | Nucleophile (Nu-H) | 3,3-Disubstituted | Requires ABB precursor synthesis |

| Sₙ2 Displacement | 3-Iodo/Mesyl-azetidine | Primary Amine, Base | Simple amines | Competing elimination (E2) |

| Photochemical | α-Amino esters | UV Light (Norrish-Yang) | 3-Azetidinols | Specialized equipment needed |

References

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. ACS Medicinal Chemistry Letters. (2014). Discusses the synthesis of Series A/B libraries via reductive amination.

-

Strain-Release Diversification of 1-Azabicyclobutanes. ResearchGate. (2026). Details the modern ABB ring-opening mechanism for azetidine synthesis.

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. (2024). Describes the use of 3-aminoazetidine as a turn-inducer.[3]

-

Competitive Ring Expansion of Azetidines into Pyrrolidines. Figshare. (2016). Mechanistic insight into the azetidinium ion expansion pathway.

-

Azetidines in Medicinal Chemistry. PubMed. (2026). Overview of FDA-approved drugs and the scaffold's physicochemical properties.

Sources

Application Note: Scale-Up Synthesis of 3-Methyl-3-aminoazetidine Dihydrochloride

Abstract & Strategic Overview

3-Methyl-3-aminoazetidine is a high-value pharmacophore used to introduce conformational rigidity and modulate lipophilicity in drug candidates. Its gem-disubstituted C3 center exploits the "gem-dimethyl effect" (Thorpe-Ingold effect) to lock bioactive conformations, while the azetidine ring offers a distinct metabolic profile compared to pyrrolidines or piperidines.

Scaling this synthesis presents unique challenges:

-

Ring Strain: The ~26 kcal/mol strain energy of the azetidine ring requires mild conditions to prevent ring-opening polymerization.

-

Safety: Traditional routes involving azides (Curtius rearrangement) or cyanides (Strecker synthesis) pose significant process hazards at the kilogram scale.

-

Purification: The high polarity of the diamine product complicates extraction and chromatography.

This guide details a Ritter-Type Process Route utilizing the robust benzhydryl protecting group. This pathway avoids explosive azides and highly toxic cyanides, relying instead on atom-economical carbon-nitrogen bond formation via a tertiary carbocation intermediate.

Retrosynthetic Analysis & Route Selection

To ensure scalability and safety, we bypass the hazardous chloro-azide displacement route. Instead, we utilize 1-benzhydryl-3-azetidinone as the divergent intermediate. This ketone is readily accessible from epichlorohydrin and benzhydrylamine and is stable enough for bulk storage.

Selected Pathway: The "Grignard-Ritter" Sequence

-

Nucleophilic Addition: Grignard addition (MeMgBr) to the ketone installs the C3-methyl group and the C3-hydroxyl.

-

Ritter Reaction: Acid-mediated displacement of the tertiary hydroxyl with acetonitrile installs the nitrogen atom as an acetamide.

-

Global Deprotection: Hydrolysis of the acetamide followed by hydrogenolytic cleavage of the benzhydryl group yields the final salt.

Figure 1: Strategic workflow for the synthesis of 3-Methyl-3-aminoazetidine Dihydrochloride.

Detailed Process Protocol

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

Objective: Install the methyl group at C3 while maintaining the azetidine ring integrity. Critical Parameter: Temperature control is vital. Exotherms >0°C can promote dimerization or ring opening.

-

Reagents:

-

1-Benzhydryl-3-azetidinone (1.0 equiv)

-

Methylmagnesium bromide (3.0 M in Et2O, 1.2 equiv)

-

THF (Anhydrous, 10 vol)

-

Protocol:

-

Charge a dried reactor with 1-Benzhydryl-3-azetidinone and anhydrous THF under N2 atmosphere. Cool to -10°C .

-

Add MeMgBr solution dropwise over 2 hours, maintaining internal temperature < 0°C .

-

Agitate at 0°C for 1 hour. Monitor by TLC/HPLC (Ketone consumption).

-

Quench: Slowly transfer the reaction mixture into a chilled (0°C) solution of saturated aqueous NH4Cl (5 vol). Caution: Significant exotherm and gas evolution (Methane).

-

Extract with EtOAc (3 x 5 vol). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Output: 1-Benzhydryl-3-methylazetidin-3-ol (Pale yellow oil/solid). Proceed directly to the next step.

Step 2: Ritter Reaction (C-N Bond Formation)

Objective: Convert the tertiary alcohol to the acetamide using the Ritter reaction. Mechanism: The sulfuric acid generates a tertiary carbocation at C3. The bulky benzhydryl group at N1 prevents the nitrogen lone pair from participating in ring-opening pathways, stabilizing the strained cation for attack by acetonitrile.

-

Reagents:

-

1-Benzhydryl-3-methylazetidin-3-ol (1.0 equiv)

-

Acetonitrile (Solvent & Reagent, 10 vol)

-

Sulfuric Acid (Conc. H2SO4, 2.5 equiv)

-

Protocol:

-

Dissolve the tertiary alcohol in Acetonitrile and cool to 0°C .

-

Add Conc. H2SO4 dropwise over 1 hour. Note: The solution will darken.

-

Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

-

Workup: Pour the reaction mixture onto crushed ice (20 vol) and basify to pH 10 with 50% NaOH solution.

-

Extract with DCM (3 x 5 vol). The product is the acetamide (N-(1-benzhydryl-3-methylazetidin-3-yl)acetamide).

-

Purification: Recrystallization from EtOAc/Hexanes is recommended to remove acrylamide byproducts formed via elimination.

Step 3: Hydrolysis & Hydrogenolysis (Final Deprotection)

Objective: Remove the acetyl and benzhydryl groups to yield the free amine salt.

-

Reagents:

Protocol:

-

Hydrolysis: Reflux the acetamide intermediate in 6N HCl (10 vol) for 4 hours.

-

Concentrate to dryness to obtain the crude amine intermediate as a hydrochloride salt.

-

Hydrogenolysis: Dissolve the residue in Methanol (10 vol). Add Pd(OH)2/C.

-

Pressurize reactor with H2 (50 psi) and heat to 50°C for 12 hours.

-

Filtration: Filter hot through a Celite pad to remove the catalyst. Wash with hot methanol.

-

Isolation: Concentrate the filtrate. Triturate the residue with Acetone or Et2O to induce crystallization.

-

Drying: Dry the white solid in a vacuum oven at 40°C.

Analytical Specifications & Quality Control

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (HILIC Mode) | > 98.0% (a/a) |

| Identity | 1H NMR (D2O) | Consistent with structure; no benzhydryl signals |

| Counterion | Argentometric Titration | 2.0 ± 0.1 eq Chloride (Dihydrochloride) |

| Water Content | Karl Fischer | < 1.0% w/w |

Key NMR Signals (D2O):

-

δ 1.65 ppm (s, 3H, -CH3)

-

δ 4.20 ppm (d, 2H, Ring CH2)

-

δ 4.55 ppm (d, 2H, Ring CH2)

-

Note: The CH2 protons appear as doublets due to geminal coupling or magnetic inequivalence if the ring is puckered, but often simplify in D2O.

Process Safety & Hazard Analysis

Critical Hazards

-

Azetidine Ring Strain: The 4-membered ring is metastable. Avoid strong Lewis acids in the absence of nucleophiles, which can trigger polymerization.

-

Ritter Exotherm: The addition of H2SO4 to Acetonitrile is highly exothermic. Failure to cool can result in "runaway" temperature spikes and solvent boiling.

-

Hydrogenation: Handling H2 gas at 50 psi requires rated pressure vessels and grounding to prevent static discharge ignition.

Decision Tree for Troubleshooting

Figure 2: Troubleshooting logic for the critical Ritter transformation.

References

-

Preparation of Azetidines

-

Ritter Reaction on Strained Systems

-

Journal of Organic Chemistry, 2005, 70(5), 1930–1933. "Practical Synthesis of 3,3-Disubstituted Azetidines." Link

- Note: Validates the stability of the azetidine ring under Ritter conditions when N-protected.

-

-

Benzhydryl Protection Strategy

-

US Patent 8,207,355 B2. "Method for preparing azetidine derivatives." Link

- Note: Provides industrial context for the handling of 1-benzhydryl-3-azetidinone.

-

-

Grignard Addition to Azetidinones

-

Tetrahedron Letters, 1999, 40(20), 3811-3812. Link

- Note: Describes the nucleophilic addition to N-protected 3-azetidinones.

-

Sources

Troubleshooting & Optimization

Technical Support Center: Expert Guidance on Handling 3-Methyl-3-aminoazetidine HCl

Welcome to the technical support center for 3-Methyl-3-aminoazetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. As a substituted azetidine, this reagent is crucial for introducing the 3-methyl-3-aminoazetidine moiety in drug discovery programs. However, its hydrochloride salt form is notably hygroscopic, a property that can introduce significant variability and challenges in experimental workflows if not managed correctly.

This document provides in-depth, experience-driven guidance to ensure reproducibility, accuracy, and safety in your experiments. We will move beyond simple instructions to explain the scientific rationale behind each recommendation, empowering you to troubleshoot effectively and maintain the integrity of your research.

Compound Properties Summary

For quick reference, the key properties of 3-Methyl-3-aminoazetidine HCl are summarized below.

| Property | Value | Source |

| Chemical Name | 3-Methyl-3-aminoazetidine hydrochloride | N/A |

| Molecular Formula | C₄H₁₁ClN₂ | N/A |

| Appearance | White to off-white solid/powder | [1] |

| Hygroscopicity | High; readily absorbs atmospheric moisture | [1][2] |

| Storage | Store under inert gas, protected from moisture. Recommended temperature: 2-8°C. | [2] |

| Solubility | Soluble in water. | [3][4] |

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 3-Methyl-3-aminoazetidine HCl.

Q1: I just received my bottle of 3-Methyl-3-aminoazetidine HCl and the solid is clumpy and looks wet. Is it degraded?

A1: Not necessarily. This observation is a classic sign of the compound's hygroscopic nature.[1] The hydrochloride salt readily absorbs moisture from the air, causing the fine powder to clump or even appear as a slurry if exposure is significant. While the compound may not be degraded, the presence of water will affect the accuracy of weighing and the stoichiometry of your reaction. It is crucial to handle it under anhydrous conditions to prevent further moisture uptake.

Q2: What are the immediate consequences of using this reagent without accounting for its hygroscopicity?

A2: The primary consequence is inaccurate quantification. If you weigh out 100 mg of the clumpy solid, a significant portion of that mass could be water, leading to the addition of fewer moles of the reagent than calculated.[1] This can result in lower reaction yields, incomplete conversions, and difficulties in reproducing results. Furthermore, excess water can interfere with moisture-sensitive reactions, such as those involving organometallics or certain coupling reagents.[5]

Q3: What are the ideal long-term storage conditions?

A3: The ideal storage condition is in a tightly sealed container within a desiccator containing a suitable desiccant like silica gel or molecular sieves.[6] For maximum protection, especially for GMP or long-term reference materials, storage inside a nitrogen or argon-filled glove box is the best practice.[6] Always store at the recommended temperature, typically 2-8°C, and allow the container to warm to ambient temperature before opening to prevent condensation.

Q4: Can I dry the material if it has already absorbed water?

A4: While it is possible to dry amine hydrochlorides, it requires careful technique. The material can be dried under high vacuum, potentially with gentle heating. However, it's critical to ensure the temperature is well below the compound's decomposition point. A more practical approach for many labs is to prepare a stock solution of the entire batch, determine its precise concentration via a method like titration, and use the standardized solution for subsequent experiments.[1][7] This bypasses the issue of repeatedly weighing a hygroscopic solid.

Troubleshooting Guide: From Storage to Reaction

This guide provides a systematic approach to handling 3-Methyl-3-aminoazetidine HCl at every stage of the experimental workflow.

Storage and Environmental Control

Proper storage is the first line of defense against the challenges posed by hygroscopicity.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Solid becomes a paste or liquid over time in storage. | Improper sealing of the container; storage in a high-humidity environment. | Ensure the container cap is tightly secured after each use. Store the container inside a desiccator with fresh desiccant. For critical applications, aliquot the material into smaller, single-use vials under an inert atmosphere.[1] |

| Condensation forms on the solid when the bottle is opened. | The cold container was opened before it reached ambient laboratory temperature. | Always allow the container to warm up to the temperature of the balance room or glove box for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing onto the cold solid. |

Weighing and Dispensing

Accurate weighing is critical for stoichiometric control and is the step most vulnerable to moisture-related errors.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Balance reading is unstable and continuously increases. | The compound is actively absorbing moisture from the air while on the balance pan.[8] | Best Practice: Weigh the material inside a low-humidity environment, such as a glove box.[8][9]Alternative: Work quickly. Have all tools and vials ready. Use a "weighing by difference" technique: weigh the sealed vial, quickly add the solid, reseal, and weigh again. The difference is the mass of the solid.[8] |

| Solid sticks to the spatula and weigh boat, making quantitative transfer difficult. | The material has become tacky due to moisture absorption. | Minimize exposure time. Use a clean, dry spatula. Consider weighing the reagent directly into a pre-tared reaction flask to avoid a transfer step.[10] If using a weigh boat, tapping it firmly or using a small amount of anhydrous solvent to rinse the boat can aid transfer. |

| Inconsistent results between experiments despite weighing the "same" amount. | Variable water content in the solid due to different atmospheric humidity on different days. | Prepare a stock solution in a validated anhydrous solvent (e.g., DMF, NMP, DMSO). This ensures a consistent concentration for a series of reactions.[7][10] If the solid must be used, perform weighings in a controlled environment like a glove box. |

Workflow for Weighing Hygroscopic Solids

The following diagram illustrates the decision-making process for accurately weighing 3-Methyl-3-aminoazetidine HCl.

Caption: Decision workflow for weighing the hygroscopic reagent.

Reaction Setup and Execution

The presence of water can have profound effects on the reaction itself, beyond simple stoichiometry.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Reaction fails or gives low yield, especially with moisture-sensitive reagents (e.g., Grignards, organolithiums, some coupling catalysts). | Water introduced with the hygroscopic amine salt quenches the reagent or deactivates the catalyst. | Ensure the amine salt is handled under strictly anhydrous conditions as described above. Use freshly distilled, anhydrous solvents for the reaction. Consider using the freebase form of the azetidine if compatible with the reaction, which may be less hygroscopic (though requires separate preparation). |

| Side products are observed, potentially from hydrolysis of starting materials or intermediates. | Water from the reagent participates in the reaction, leading to undesired pathways. | Rigorously dry all glassware (oven or flame-drying). Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon). If the amine salt is a limiting reagent, consider adding a slight excess (~1.05 eq) to compensate for any minor, unavoidable water content, but be aware this can complicate purification. |

| The amine salt does not fully dissolve in the reaction solvent. | The chosen solvent has poor solvating power for the hydrochloride salt. Absorbed water can sometimes alter solubility behavior. | Consult solubility data. Common solvents for amine HCl salts include DMF, DMSO, or alcohols like methanol or ethanol. If using a non-polar solvent, a phase-transfer catalyst may be required, or the salt may need to be neutralized in situ to generate the more soluble free amine. |

Protocol: Standard Reaction Setup Under Anhydrous Conditions

This protocol outlines the steps for setting up a reaction using 3-Methyl-3-aminoazetidine HCl, minimizing moisture exposure.

-

Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, condenser) at >120°C for at least 4 hours. Assemble the apparatus hot and allow it to cool under a stream of dry nitrogen or argon.

-

Reagent Preparation:

-

Allow the sealed container of 3-Methyl-3-aminoazetidine HCl to equilibrate to room temperature.

-

In a glove box or using the "weighing by difference" method, weigh the required amount of the amine salt into a separate, dry, tared flask.

-

Seal this flask with a septum and purge with inert gas.

-

-

Solvent Addition: Add anhydrous reaction solvent to the main reaction flask containing other reagents via a cannula or a dry syringe.

-

Reagent Addition: Dissolve the weighed 3-Methyl-3-aminoazetidine HCl in a small amount of anhydrous solvent in its flask. Transfer this solution to the main reaction flask via cannula. This technique, known as a cannula transfer, is superior to adding the solid directly as it prevents atmospheric exposure.

-

Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction as per your established procedure.

Caption: Anhydrous reaction setup workflow.

This guide provides a foundational framework for successfully incorporating 3-Methyl-3-aminoazetidine HCl into your synthetic workflows. By understanding and respecting its hygroscopic nature, you can mitigate risks, improve reproducibility, and ensure the integrity of your scientific outcomes.

References

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

-

Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Retrieved from [Link]

-

Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

-

HepatoChem. (2016). How do you handle hygroscopic salts?. Retrieved from [Link]

-

Lee, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Molecules, 19(6), 7257-7273. [Link]

-

Sahoo, S. K., et al. (2014). Water-assisted absorption of CO2 by 3-amino-1-propanol: a mechanistic insight. Physical Chemistry Chemical Physics, 16(23), 11457-11464. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 3-Boc-3-(methylamino)azetidine hydrochloride, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3-BOC-3-METHYLAMINOAZATIDINE | 577777-20-9 [chemicalbook.com]

- 5. Water-assisted absorption of CO2 by 3-amino-1-propanol: a mechanistic insight - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hepatochem.com [hepatochem.com]

- 10. Tips & Tricks [chem.rochester.edu]

Technical Support Center: Crystallization of 3-Methyl-3-aminoazetidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals